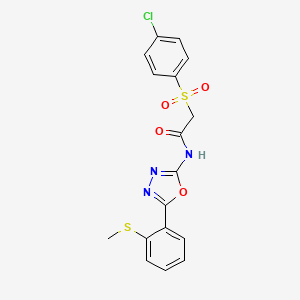

2-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S2/c1-26-14-5-3-2-4-13(14)16-20-21-17(25-16)19-15(22)10-27(23,24)12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRWBPRCBIRXHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel molecule that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, focusing on its antibacterial, anticancer, and enzyme inhibitory activities.

- Molecular Formula : C17H14ClN3O4S2

- Molecular Weight : 423.89 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Several studies have assessed the antibacterial properties of this compound against various bacterial strains. The results indicate that it exhibits moderate to strong activity against both gram-positive and gram-negative bacteria.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Salmonella typhi | Strong |

| Bacillus subtilis | Moderate |

In a comparative study, derivatives of this compound showed promising antibacterial effects, particularly against Salmonella typhi, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

The anticancer properties of the compound were evaluated using various cancer cell lines. Notably, it demonstrated significant cytotoxic effects in vitro.

| Cell Line | IC50 (μM) | Relative Potency |

|---|---|---|

| HCT116 (Colon Cancer) | 4.36 | High |

| HepG2 (Liver Cancer) | 18.76 | Moderate |

Molecular docking studies indicated that the compound might inhibit key proteins involved in cancer progression, such as tyrosine kinases . This suggests a mechanism of action that could be leveraged for therapeutic applications in oncology.

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on various enzymes:

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase | Strong |

| Urease | Strong |

These findings indicate that the compound not only has potential as an antibacterial and anticancer agent but also as a modulator of enzymatic activity, which could have implications in treating conditions associated with these enzymes .

Case Studies

- Antibacterial Screening : A series of derivatives were synthesized and screened for antibacterial activity using the disk diffusion method. The most active compounds exhibited zones of inhibition comparable to standard antibiotics .

- Cytotoxicity Assay : In vitro assays were conducted on HCT116 and HepG2 cell lines to evaluate cytotoxicity. The results showed that the compound's efficacy was significantly higher than that of traditional chemotherapeutics like doxorubicin .

- Enzyme Binding Studies : Docking simulations revealed strong binding interactions between the compound and target enzymes, suggesting a potential pathway for therapeutic intervention in diseases mediated by these enzymes .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds similar to 2-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Study | Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|---|

| 6h | SNB-19 | 86.61% | |

| 6h | OVCAR-8 | 85.26% | |

| 5b | LN229 | Significant apoptosis |

These findings suggest that further optimization of this compound could lead to novel anticancer agents.

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been explored through in silico studies and molecular docking. For example, compounds with similar structures have been identified as potential inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes .

Neuroprotective Effects

There is emerging evidence that oxadiazole derivatives may possess neuroprotective properties, particularly in the context of tauopathies such as Alzheimer's disease. The ability to inhibit tau aggregation presents a promising therapeutic avenue for neurodegenerative disorders .

Case Study 1: Neurodegenerative Disorders

A patent (US10377750B2) discusses the synthesis and application of oxadiazole compounds in treating tau-mediated neurodegeneration. The research emphasizes the significance of targeting tau oligomerization to mitigate Alzheimer’s disease pathology .

Case Study 2: Anticancer Research

In a comparative study involving various oxadiazole derivatives, one compound demonstrated substantial growth inhibition across multiple cancer cell lines, showcasing its potential as a lead compound for further development in oncology .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties

- Substituent Effects: Electron-Withdrawing Groups (EWG): Chloro (Cl) and nitro (NO2) groups (e.g., compound 14a) enhance stability but reduce solubility. The target compound’s 4-Cl-phenyl-sulfonyl group likely increases electrophilicity compared to thioether analogs . Electron-Donating Groups (EDG): Methoxy (OMe) groups (e.g., 8g) improve solubility but may reduce metabolic stability. Heterocyclic Modifications: Bromobenzofuran (5d) and thiadiazole (15) cores alter electronic profiles.

Spectroscopic Characterization

- IR Spectroscopy :

- NMR Spectroscopy :

- S–CH2 protons resonate as singlets (δ4.14 ppm in 14a), a hallmark of S-alkylation. Aromatic protons in substituted phenyl rings appear as multiplets (δ7.24–7.88 ppm), with shifts dependent on substituent electronegativity .

Q & A

Basic Research Questions

Q. What are the critical structural features of 2-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, and how do they influence its chemical reactivity?

- Answer: The compound features three key structural motifs:

- A 4-chlorophenylsulfonyl group , which enhances electrophilic reactivity and potential interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding or hydrophobic effects.

- A 1,3,4-oxadiazole ring , known for its electron-withdrawing properties and metabolic stability, which can influence redox behavior and π-π stacking in supramolecular interactions.

- A methylthiophenyl substituent , contributing to lipophilicity and sulfur-mediated reactivity (e.g., oxidation to sulfoxides or sulfones under specific conditions).

Structural characterization via NMR (¹H/¹³C) and mass spectrometry is essential to confirm regiochemistry and purity .

Q. What methodological approaches are recommended for synthesizing this compound with high purity?

- Answer: A multi-step synthesis is typically required:

Oxadiazole ring formation: Cyclization of a thiosemicarbazide intermediate using phosphoryl chloride (POCl₃) or polyphosphoric acid at 80–100°C .

Sulfonylation: Reaction of the oxadiazole intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to suppress side reactions .

Acetamide coupling: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetamide moiety to the oxadiazole nitrogen.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Answer:

- ¹H/¹³C NMR: To verify substituent positions and confirm the absence of regioisomers (e.g., oxadiazole C-2 vs. C-5 substitution).

- High-Resolution Mass Spectrometry (HRMS): For exact mass determination (e.g., [M+H]⁺ ion) and isotopic pattern matching.

- FT-IR: To identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

- HPLC: For purity assessment (≥98% by area normalization at 254 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Answer:

- Kinase inhibition assays: Use recombinant kinases (e.g., EGFR, VEGFR) in a fluorescence-based assay (ADP-Glo™) to measure IC₅₀ values. Include positive controls (e.g., staurosporine) and assess selectivity via kinase profiling panels .

- Antimicrobial testing: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values ≤16 µg/mL indicate promising activity .

- Cytotoxicity screening: Use mammalian cell lines (e.g., HEK-293) to determine selectivity indices (IC₅₀ for host cells vs. pathogens) .

Q. What experimental strategies can assess the compound’s stability under varying pH and temperature conditions?

- Answer:

- Forced degradation studies:

- Acidic/alkaline hydrolysis: Incubate the compound in 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC .

- Thermal stress: Heat the compound at 60°C for 72 hours in a dry state and in solution (DMSO or PBS). Assess decomposition products by LC-MS .

- Oxidative stability: Treat with 3% H₂O₂ at room temperature for 6 hours. The sulfonyl group may resist oxidation, but the methylthio moiety could form sulfoxides/sulfones .

Q. If conflicting bioactivity data arise between in vitro and in vivo studies, what analytical approaches can resolve these discrepancies?

- Answer:

- Pharmacokinetic profiling: Measure bioavailability, plasma protein binding, and metabolic clearance (e.g., liver microsomes) to identify poor absorption or rapid metabolism .

- Metabolite identification: Use LC-MS/MS to detect active/inactive metabolites. For example, oxidation of the methylthio group may reduce efficacy in vivo .

- Dose-response reevaluation: Conduct in vivo dose-ranging studies to account for species-specific differences in drug metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.